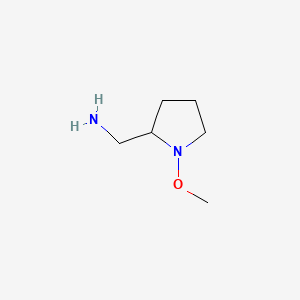
4-Hydroxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine is a derivative of ropivacaine, a long-acting local anesthetic used in various medical procedures This compound is characterized by the presence of a hydroxy group, a despropyl group, and a tert-butyloxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine typically involves multiple steps:
Starting Material: The synthesis begins with ropivacaine or a suitable precursor.
Hydroxylation: Introduction of the hydroxy group can be achieved through hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Despropylation: The despropylation step involves the removal of the propyl group, which can be accomplished using reagents like lithium aluminum hydride or other reducing agents.
tert-Butyloxycarbonyl Protection:
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyloxycarbonyl group can be substituted with other protective groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tert-butyl chloroformate, triethylamine, and other nucleophiles.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of hydroxy derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
4-Hydroxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on the pharmacological properties of local anesthetics.
Biology: Investigated for its potential effects on nerve cells and pain pathways.
Medicine: Explored for its potential use as a local anesthetic with modified properties, such as altered duration of action or reduced toxicity.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine involves blocking sodium channels in nerve cells, similar to other local anesthetics. This prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area. The modifications in its structure may influence its binding affinity and duration of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ropivacaine: The parent compound, widely used as a local anesthetic.
Bupivacaine: Another long-acting local anesthetic with similar properties.
Lidocaine: A shorter-acting local anesthetic with a different structural profile.
Uniqueness
4-Hydroxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine is unique due to its specific structural modifications, which can influence its pharmacokinetics and pharmacodynamics. These modifications may result in altered duration of action, reduced toxicity, or other beneficial properties compared to its parent compound and other similar anesthetics.
Propriétés
Numéro CAS |
1391053-93-2 |
|---|---|
Formule moléculaire |
C19H28N2O4 |
Poids moléculaire |
348.443 |
Nom IUPAC |
tert-butyl (2S)-2-[(4-hydroxy-2,6-dimethylphenyl)carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-12-10-14(22)11-13(2)16(12)20-17(23)15-8-6-7-9-21(15)18(24)25-19(3,4)5/h10-11,15,22H,6-9H2,1-5H3,(H,20,23)/t15-/m0/s1 |
Clé InChI |
IHMIBONFSMMQPV-HNNXBMFYSA-N |
SMILES |
CC1=CC(=CC(=C1NC(=O)C2CCCCN2C(=O)OC(C)(C)C)C)O |
Synonymes |
(2S)-4-Hydroxy-2-[[(2,6-dimethylphenyl)amino]carbonyl]-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










